2-(Bicyclo[2.2.1]hept-2-en-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Overview
Description
The compound “2-(Bicyclo[2.2.1]hept-2-en-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane” is a boronic ester derivative of a bicyclic compound . Boronic esters are commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions .
Molecular Structure Analysis
The compound contains a bicyclic structure, which is likely to impart rigidity to the molecule . The boronic ester functional group (-B(OR)2) is typically tetrahedral .Chemical Reactions Analysis
Boronic esters are known to participate in various types of chemical reactions, including Suzuki-Miyaura cross-coupling reactions .Scientific Research Applications
Electrolytic Oxidation Studies
One study explored the electrolytic oxidation of bicyclo[2.2.1]hept-2-ene, which shares structural similarities with the compound . The research found that under specific conditions, bicyclo[2.2.1]hept-2-ene produced various compounds including methyl tricyclo[2.2.1]heptan-3-yl carbonate and its derivatives (Baggaley, Brettle, & Sutton, 1975).
Synthesis and Chemistry of Related Compounds
Another study investigated the generation and reactions of Bicyclo[4.1.0]hept-1,6-ene, a related compound, revealing insights into its chemical properties and potential applications in synthesis and reaction studies (Billups et al., 1996).
Molecular Structure Analysis
Research on a similar compound, 4,4,5,5-Tetramethyl-2-[(Z)-1-(3-methylphenoxy)hex-1-en-2-yl]-1,3,2-dioxaborolane, provides insights into molecular structures and intermolecular interactions, which can be pivotal for understanding the characteristics of 2-(Bicyclo[2.2.1]hept-2-en-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (Li & Wang, 2016).
Pharmaceutical Research
A study on 1,3-disubstituted ureas incorporating bicyclo[2.2.1]hept-5-en-2-yl indicates the potential of such structures in developing pharmaceutical compounds with applications in inhibiting RNA virus replication (Pitushkin, Burmistrov, & Butov, 2020).
Polymerization Applications
Research on the polymerization of bicyclo[2.2.1]hept-2-ene and its copolymerization with other compounds demonstrates the potential application of structurally similar compounds in creating novel polymeric materials (Kuehling, Keul, Hoecker, Buysch, Schön, & Leitz, 1991).
Mechanism of Action
Target of Action
Similar compounds have been reported to interact with various enzymes and proteins .
Mode of Action
It’s likely that it interacts with its targets through covalent bonding or non-covalent interactions such as hydrogen bonding, van der Waals forces, and electrostatic interactions .
Biochemical Pathways
The compound may affect various biochemical pathways depending on its targets. For instance, if it targets enzymes, it could inhibit or enhance their activity, thereby affecting the metabolic pathways they are involved in .
Pharmacokinetics
Factors such as its molecular weight, polarity, and solubility can influence its bioavailability .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its targets and the biochemical pathways it affects. For example, if it inhibits a key enzyme in a metabolic pathway, it could lead to the accumulation or depletion of certain metabolites .
Action Environment
Environmental factors such as temperature, pH, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For instance, extreme pH values could affect the compound’s structure and function .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-(2-bicyclo[2.2.1]hept-2-enyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21BO2/c1-12(2)13(3,4)16-14(15-12)11-8-9-5-6-10(11)7-9/h8-10H,5-7H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDRIINBHGGSOPA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3CCC2C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21BO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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